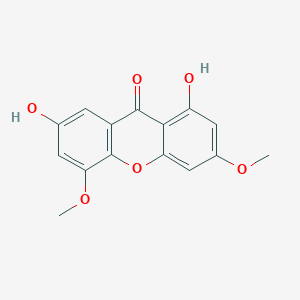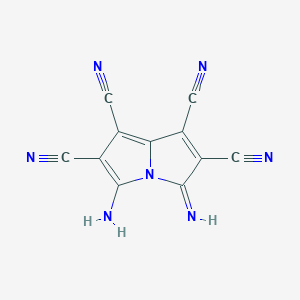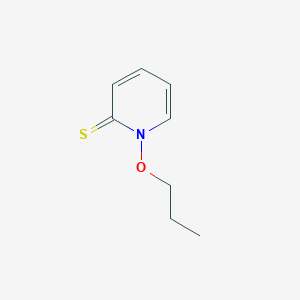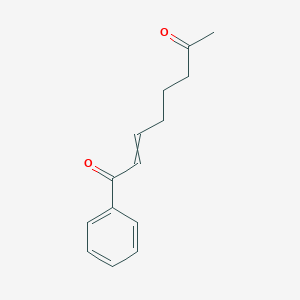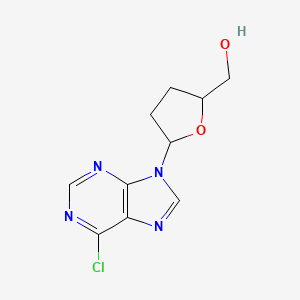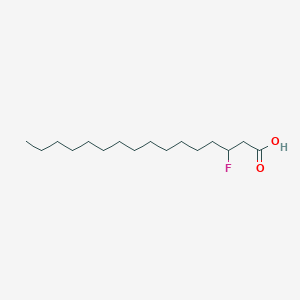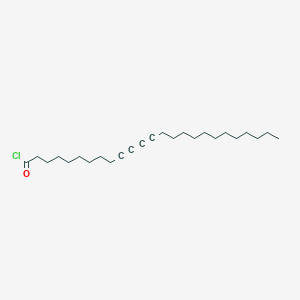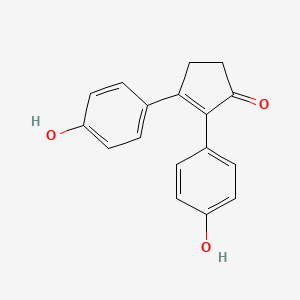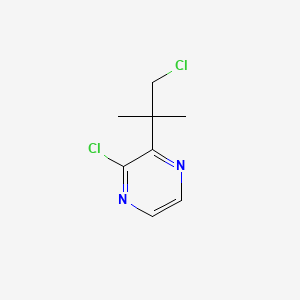
2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the pyrazine family and contains chlorine and methyl groups.
- Pyrazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms.
- This compound has interesting properties due to its structural features.
2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine: Cl∣CH3
∣
CH3−C(CH3)2−N−C(CH3)2−Cl
Preparation Methods
- One approach is to react 2,3-dichloro-2-methylpropane with hydrazine to form the pyrazine ring.
Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While not widely produced industrially, it can be synthesized in the lab.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the pyrazine core.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug candidates.
Industry: Limited applications, but it may find use in specialty chemicals.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Influences cellular processes (e.g., signaling pathways).
Specific Mechanism: Requires further study.
Comparison with Similar Compounds
Uniqueness: Its combination of chlorine and methyl groups sets it apart.
Similar Compounds:
Properties
CAS No. |
124420-64-0 |
|---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2-chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,5-9)6-7(10)12-4-3-11-6/h3-4H,5H2,1-2H3 |
InChI Key |
TXXWYHYVGSSJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1=NC=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


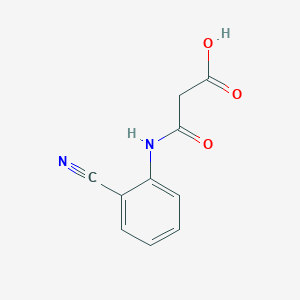
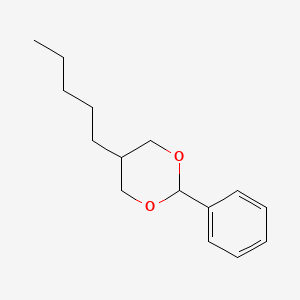
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
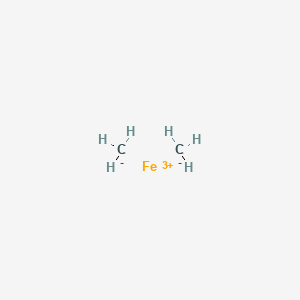
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
